molecular formula C9H14N4O5 B1197521 Aicar CAS No. 37642-57-2

Aicar

Cat. No.: B1197521
CAS No.: 37642-57-2
M. Wt: 258.23 g/mol
InChI Key: RTRQQBHATOEIAF-UHFFFAOYSA-N
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Description

5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR) is an intermediate in the generation of inosine monophosphate. It is an analog of adenosine monophosphate that is capable of stimulating AMP-dependent protein kinase activity. This compound has been studied for its potential therapeutic applications, including its role in increasing metabolic activity and its potential use in treating diabetes .

Chemical Reactions Analysis

AICAR undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions can convert this compound into different forms.

    Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The nucleoside form of AICAR, acadesine, is an analog of adenosine that enters cardiac cells to inhibit adenosine kinase and adenosine deaminase. This enhances the rate of nucleotide re-synthesis, increasing adenosine generation from adenosine monophosphate during conditions of myocardial ischemia. In cardiac myocytes, acadesine is phosphorylated to this compound to activate AMP-dependent protein kinase without changing the levels of nucleotides .

Comparison with Similar Compounds

AICAR is often compared with other compounds that activate AMP-activated protein kinase, such as metformin and phenformin. Unlike these compounds, this compound directly activates AMP-activated protein kinase by mimicking the effects of AMP. This unique mechanism makes this compound a valuable tool in studying AMP-activated protein kinase pathways .

Similar compounds include:

This compound’s ability to directly activate AMP-activated protein kinase sets it apart from these similar compounds, making it a unique and valuable compound in scientific research.

Properties

CAS No.

37642-57-2

Molecular Formula

C9H14N4O5

Molecular Weight

258.23 g/mol

IUPAC Name

5-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide

InChI

InChI=1S/C9H14N4O5/c10-7-4(8(11)17)12-2-13(7)9-6(16)5(15)3(1-14)18-9/h2-3,5-6,9,14-16H,1,10H2,(H2,11,17)

InChI Key

RTRQQBHATOEIAF-UHFFFAOYSA-N

SMILES

C1=NC(=C(N1C2C(C(C(O2)CO)O)O)N)C(=O)N

Canonical SMILES

C1=NC(=C(N1C2C(C(C(O2)CO)O)O)N)C(=O)N

2627-69-2

Synonyms

4-carboxy-5-aminoimidazole ribotide
5'-phosphoribosyl-5-amino-4-imidazolecarboxamide
5-amino-1-beta-D-ribofuranosylimidazole-4-carboxamide monophosphate
5-amino-4-imidazolecarboxamide ribofuranoside 5'-monophosphate
AICA ribonucleotide
AICA ribonucleotide, (D-ribofuranosyl)-isomer
AICAR
AICAriboside 5'-monophosphate
aminoimidazole carboxamide ribonucleotide
Z-nucleotide
ZMP

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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